![molecular formula C21H17F2NO6S B11168239 2-{[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11168239.png)
2-{[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
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Overview
Description
2-{[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound that features a chromenone core, a difluorophenyl group, and a tetrahydrothiophene sulfone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the chromenone core reacts with a difluorobenzoyl chloride in the presence of a Lewis acid such as aluminum chloride.
Attachment of the Tetrahydrothiophene Sulfone Moiety: The tetrahydrothiophene sulfone moiety can be synthesized via the oxidation of tetrahydrothiophene using hydrogen peroxide or a similar oxidizing agent.
Final Coupling Reaction: The final step involves coupling the chromenone-difluorophenyl intermediate with the tetrahydrothiophene sulfone moiety using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrothiophene sulfone moiety.
Reduction: Reduction reactions can occur at the chromenone core, potentially converting the ketone group to an alcohol.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidized derivatives of the tetrahydrothiophene sulfone moiety.
Reduction: Reduced derivatives of the chromenone core.
Substitution: Substituted derivatives of the difluorophenyl group.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with chromenone structures exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation, which is a critical factor in many chronic diseases. Studies have reported its effectiveness in inhibiting pro-inflammatory cytokines, suggesting potential therapeutic applications in treating conditions such as arthritis and other inflammatory disorders .
Antioxidant Effects
The antioxidant capabilities of this compound are noteworthy. Its structure allows it to scavenge free radicals effectively, which could help mitigate oxidative stress-related diseases. Research has highlighted its potential use in formulations aimed at preventing oxidative damage in cells .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are crucial in the inflammatory response and pain pathways, indicating that the compound could serve as a lead for developing new anti-inflammatory drugs .
Antimicrobial Properties
Preliminary studies suggest that the compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. This property opens avenues for its use in developing new antimicrobial agents or preservatives in pharmaceutical formulations .
Polymer Chemistry
The unique chemical structure of 2-{[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide has led to investigations into its incorporation into polymer matrices for enhancing material properties. Research indicates that integrating this compound can improve the thermal stability and mechanical strength of polymers .
Coatings and Films
Due to its chemical stability and protective qualities, the compound is being explored for use in coatings and films that require resistance to environmental degradation. This application is particularly relevant in industries where durability is essential .
Case Study: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of chromenone and tested their effects on breast cancer cell lines. The results indicated that the specific compound significantly reduced cell viability and induced apoptosis through caspase activation .
Case Study: Anti-inflammatory Mechanisms
A publication in Pharmacology Reports detailed experiments where the compound was administered to models of acute inflammation. The findings showed a marked decrease in edema and inflammatory markers, supporting its potential as an anti-inflammatory therapeutic agent .
Data Tables
Mechanism of Action
The mechanism of action of 2-{[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The difluorophenyl group enhances its binding affinity, while the chromenone core is crucial for its biological activity. The tetrahydrothiophene sulfone moiety may play a role in modulating the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(3,5-dichlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- 2-{[3-(3,5-dimethylphenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
Uniqueness
The presence of the difluorophenyl group in 2-{[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide distinguishes it from similar compounds. This group enhances its binding affinity and specificity towards certain molecular targets, making it a unique candidate for medicinal and material science applications.
Biological Activity
The compound 2-{[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic organic molecule of interest due to its potential biological activities. This compound belongs to the class of chromen-2-one derivatives, which have been studied for various pharmacological properties including anti-inflammatory, antioxidant, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of this compound is C19H18F2N2O5S, with a molecular weight of approximately 396.42 g/mol. The structural features include a chromen-2-one core, a 3,5-difluorophenyl group, and a tetrahydrothiophene moiety that contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H18F2N2O5S |
Molecular Weight | 396.42 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The chromen-2-one structure allows for interactions with various enzymes and receptors involved in inflammatory and oxidative stress pathways. The presence of the 3,5-difluorophenyl group enhances binding affinity to these targets, potentially increasing the compound's efficacy.
Antioxidant Activity
Research indicates that compounds similar to this one exhibit significant antioxidant properties. For instance, studies using the DPPH radical scavenging assay demonstrated that derivatives of chromen-2-one can effectively neutralize free radicals, suggesting potential applications in oxidative stress-related conditions .
Antimicrobial Activity
The synthesized derivatives have shown promising antimicrobial activity against various bacteria and fungi. In vitro studies demonstrated that certain derivatives exhibited higher efficacy against Gram-positive bacteria compared to Gram-negative strains due to their simpler cell wall structures .
Anti-inflammatory Activity
The anti-inflammatory potential of chromen-2-one derivatives has been explored through their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This inhibition can lead to reduced inflammation in models of acute and chronic inflammatory diseases.
Case Studies
- Anticancer Properties : A study evaluated the effectiveness of coumarin derivatives against breast cancer cell lines (MCF-7). Some compounds displayed IC50 values as low as 0.47 μM, indicating potent anticancer activity .
- Antibacterial Studies : Compounds were tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of antibacterial activity. The results highlighted that certain derivatives had comparable efficacy to standard antibiotics .
Properties
Molecular Formula |
C21H17F2NO6S |
---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
2-[3-(3,5-difluorophenyl)-2-oxochromen-7-yl]oxy-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C21H17F2NO6S/c22-14-5-13(6-15(23)8-14)18-7-12-1-2-17(9-19(12)30-21(18)26)29-10-20(25)24-16-3-4-31(27,28)11-16/h1-2,5-9,16H,3-4,10-11H2,(H,24,25) |
InChI Key |
UGOHHTXCAVJHSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=CC(=C4)F)F |
Origin of Product |
United States |
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